H3 Autoreceptor Stereoselectivity: 31-Fold Enantiomer Discrimination at Presynaptic H3 Receptors
The enantiomers of alpha,N(alpha)-dimethylhistamine exhibit a pronounced stereoselectivity at H3-autoreceptors modulating histamine release in rat brain slices, with the (+)-isomer (corresponding to S-configurated L-histidine) being strongly preferred over the (-)-isomer. The stereoselectivity ratio (potency difference between enantiomers) is 31-fold for alpha,N(alpha)-dimethylhistamine, compared to 183-fold for the halogenated analog N(alpha)-methyl-alpha-chloromethylhistamine [1]. Notably, no such stereoselectivity was observed for chiral impromidine derivatives tested in the same system, indicating that this property is specific to the alpha,N-dimethyl substitution pattern rather than a general feature of chiral histamine analogs [1]. Both enantiomers display low absolute potency relative to histamine (below 4%), but the (+)-isomer is preferentially recognized at H3 receptors, whereas the (-)-isomer shows greater potency at H2 receptors — a reversal of stereochemical preference across receptor subtypes [1].
| Evidence Dimension | Stereoselectivity ratio ((+)/(-) isomer potency ratio) at H3-autoreceptors in rat brain slices |
|---|---|
| Target Compound Data | Stereoselectivity ratio = 31 for alpha,N(alpha)-dimethylhistamine enantiomers; absolute potency <4% of histamine |
| Comparator Or Baseline | Halogenated analog N(alpha)-methyl-alpha-chloromethylhistamine: stereoselectivity ratio = 183; Chiral impromidine derivatives: no stereoselectivity (Ki = 5.6 × 10⁻⁸ M and 4.5 × 10⁻⁸ M for both enantiomers) [1] |
| Quantified Difference | 31-fold potency difference between (+)- and (-)-enantiomers of alpha,N(alpha)-dimethylhistamine; distinct from 183-fold for halogenated analog and 1-fold (no difference) for impromidine derivatives |
| Conditions | Rat brain slice H3-autoreceptor assay measuring [³H]histamine release modulation (Arrang et al., 1985) |
Why This Matters
This 31-fold stereoselectivity ratio is a specific, quantifiable property of alpha,N(alpha)-dimethylhistamine that distinguishes it from both non-chiral H3 agonists (e.g., alpha,alpha-dimethylhistamine) and other chiral analogs; procurement of the defined (R)-enantiomer (CAS 76721-87-4) is essential for experiments requiring controlled stereochemical input at H3 receptors.
- [1] Arrang JM, Schwartz JC, Schunack W. Stereoselectivity of the histamine H3-presynaptic autoreceptor. Eur J Pharmacol. 1985;117(1):109-114. DOI: 10.1016/0014-2999(85)90478-9. View Source
